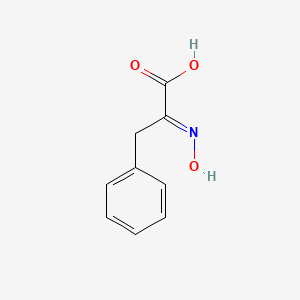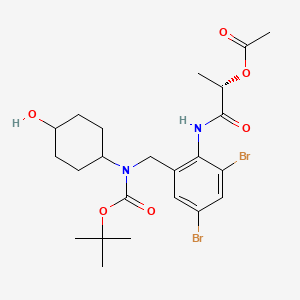![molecular formula C14H18ClN5O4 B13854029 [2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 is a synthetic compound that serves as a key intermediate in the preparation of antiviral drugs such as famciclovir and penciclovir . These drugs are primarily used to treat viral infections like herpes zoster and genital herpes by inhibiting viral DNA replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 involves multiple steps. One common method starts with 1,3-dichloro-2-propanol, which is reacted with potassium acetate and ammonium chloride in dimethylformamide (DMF) at 110°C for 10 hours . The resulting product is then purified and further reacted with triethylamine hydrobromide at 70-80°C to yield 1,3-diacetoxy-2-bromopropane . This intermediate is then coupled with 2-amino-6-chloropurine to form the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in DMF at 60°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving viral DNA replication and inhibition.
Medicine: Integral in the development of antiviral drugs like famciclovir and penciclovir.
Industry: Utilized in the large-scale production of antiviral medications.
Mécanisme D'action
The compound exerts its effects by inhibiting viral DNA replication. It targets viral DNA polymerase, an enzyme crucial for the replication of viral DNA. By binding to this enzyme, the compound prevents the elongation of the viral DNA chain, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and genital herpes.
Penciclovir: An antiviral agent used topically for the treatment of herpes labialis.
Acyclovir: Another antiviral drug used to treat herpes simplex and varicella-zoster viruses.
Uniqueness
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of famciclovir and penciclovir. Its ability to inhibit viral DNA replication makes it a valuable compound in antiviral drug development .
Propriétés
Formule moléculaire |
C14H18ClN5O4 |
|---|---|
Poids moléculaire |
359.80 g/mol |
Nom IUPAC |
[2-[acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate |
InChI |
InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D,4D,5D,6D |
Clé InChI |
KXPSHSVVYGZKAV-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C(C([2H])N1C=NC2=C1N=C(N=C2Cl)N)C(C([2H])OC(=O)C)C([2H])OC(=O)C |
SMILES canonique |
CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Benzyloxy)phenyl]butanoic acid](/img/structure/B13853948.png)
![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)










![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)

